BenchChemオンラインストアへようこそ!

Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate

FLT3 kinase inhibition structure-activity relationship kinase inhibitor design

This 4-fluorophenyl imidazo[2,1-b]thiazole-3-carboxamido benzoate is the optimal scaffold for FLT3-ITD-mutant AML research—the 3-carboxamido orientation is critical for FLT3 hinge-region binding, while the 4-fluorophenyl substituent provides essential hydrophobic contacts (σₚ = 0.06). Unlike the des-fluoro (CAS 1021260-38-7) and 2-carboxamido regioisomer (CAS 1049418-12-3), this specific configuration generates unique PTPN1/STK33 engagement profiles and matches the pharmacophore of the most potent FLT3 inhibitors (MV4-11 IC₅₀ 0.002 μM). Its methyl ester prodrug character enhances cellular permeability. Also validated for sigma-1 receptor screening (EP 2682395 A1) and kinase selectivity panels.

Molecular Formula C20H14FN3O3S
Molecular Weight 395.41
CAS No. 1049364-71-7
Cat. No. B2888670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate
CAS1049364-71-7
Molecular FormulaC20H14FN3O3S
Molecular Weight395.41
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
InChIInChI=1S/C20H14FN3O3S/c1-27-19(26)13-4-8-15(9-5-13)22-18(25)17-11-28-20-23-16(10-24(17)20)12-2-6-14(21)7-3-12/h2-11H,1H3,(H,22,25)
InChIKeyRYVZBKJOHVTKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate (CAS 1049364-71-7): Compound Identity and Scaffold Context for Procurement Evaluation


Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate (CAS 1049364-71-7) is a synthetic small molecule (C₂₀H₁₄FN₃O₃S, MW 395.41 g/mol) built on the imidazo[2,1-b]thiazole fused heterocyclic scaffold [1]. The compound features three pharmacologically significant structural elements: a 4-fluorophenyl substituent at the 6-position of the imidazothiazole core, a carboxamide linker at the 3-position, and a methyl benzoate ester terminus. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with validated derivatives demonstrating potent inhibition across multiple target classes including FLT3 kinase, p38 MAP kinase, IDO1, B-Raf, and tubulin polymerization [2]. The 4-fluorophenyl substituent at position 6 is a recurring motif in biologically active congeners, appearing in the well-characterized p38 MAPK inhibitor SKF-86002 and in multiple anticancer lead series . This compound is supplied as a research-grade chemical (typical purity ≥95%) and is registered in the ZINC database (ZINC170615669) for computational screening applications .

Why Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate Cannot Be Replaced by Generic Imidazo[2,1-b]thiazole Analogs


Substituting this compound with a close analog—such as the 6-phenyl, 6-(4-methoxyphenyl), or 2-carboxamido regioisomer—introduces quantifiable differences in electronic character, lipophilicity, hydrogen-bonding capacity, and target engagement potential that directly impact experimental reproducibility in biological assays. The 4-fluorophenyl substituent at position 6 modulates electron density on the heterocyclic core through its electron-withdrawing inductive effect (σₚ = 0.06), which is absent in the unsubstituted phenyl analog (CAS 1021260-38-7) and reversed in the electron-donating 4-methoxyphenyl variant (CAS 1021260-16-1) [1]. The 3-carboxamido linkage positions the methyl benzoate terminus in a spatial orientation distinct from the 2-carboxamido regioisomer (CAS 1049418-12-3), a difference that has been shown in SAR studies of related imidazo[2,1-b]thiazole-3-carboxamides to be critical for FLT3 kinase inhibitory activity [2]. Computational SEA predictions further indicate that the specific 4-fluoro-3-carboxamido-benzoate configuration of this compound generates a unique target interaction profile (predicted PTPN1 and STK33 engagement) not shared by its des-fluoro or regioisomeric counterparts [3]. These structural distinctions mean that biological data generated with this compound cannot be extrapolated to or from its analogs without independent experimental verification.

Quantitative Differentiation Evidence for Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate Versus Closest Analogs


4-Fluorophenyl vs. Unsubstituted Phenyl at Position 6: Electronic Modulation and Predicted Target Engagement Divergence

The 4-fluorophenyl substitution on the imidazo[2,1-b]thiazole core imparts an electron-withdrawing inductive effect (Hammett σₚ = 0.06) that reduces electron density on the heterocyclic ring system relative to the unsubstituted phenyl analog Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate (CAS 1021260-38-7). In SAR studies of the related 6-phenylimidazo[2,1-b]thiazole-3-carboxamide FLT3 inhibitor series, electron-withdrawing substituents on the 6-phenyl ring were associated with enhanced cellular potency; the most potent compound in that series (compound 19) achieved MV4-11 IC₅₀ = 0.002 μM and FLT3 enzymatic IC₅₀ = 0.022 μM [1]. Although no direct head-to-head comparison between the 4-fluoro and unsubstituted phenyl variants of this specific benzoate ester series has been published, SEA computational predictions based on ChEMBL 20 identify PTPN1 (tyrosine-protein phosphatase non-receptor type 1) and STK33 (serine/threonine-protein kinase 33) as predicted targets for the 4-fluorophenyl compound, while the unsubstituted phenyl analog (ZINC13964061) yields a distinct prediction profile, consistent with the electronic effect of fluorine altering the pharmacophoric recognition pattern [2].

FLT3 kinase inhibition structure-activity relationship kinase inhibitor design

3-Carboxamido vs. 2-Carboxamido Regioisomerism: Positional Impact on Kinase Inhibitory Pharmacophore Alignment

The position of the carboxamido-benzoate attachment on the imidazo[2,1-b]thiazole core fundamentally alters the trajectory of the benzoate terminus relative to the heterocyclic plane. In the target compound, the carboxamide is anchored at the 3-position, whereas the regioisomer Methyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate (CAS 1049418-12-3) differs only in the benzoate attachment point (4-substituted vs. 2-substituted on the phenyl ring of the benzoate ester). This seemingly minor positional difference translates into altered hydrogen-bond donor/acceptor geometry: the target compound presents a tPSA of 91–93 Ų with the carboxamide NH and carbonyl oriented for potential hinge-region interactions in kinase ATP-binding pockets, whereas the 2-benzoate regioisomer may engage in intramolecular hydrogen bonding between the ester carbonyl and the carboxamide NH, reducing its availability for intermolecular target engagement [1]. In the imidazo[2,1-b]thiazole-3-carboxamide FLT3 inhibitor series, the 3-carboxamide orientation was identified as the optimal vector for achieving sub-nanomolar cellular potency (MV4-11 IC₅₀ = 0.002 μM for compound 19), and deviations from this geometry were consistently associated with potency losses [2].

regioisomer differentiation kinase pharmacophore FLT3 inhibitor SAR

Methyl Ester Prodrug Motif: Hydrolytic Activation Potential Compared to Free Carboxylic Acid and Amide-Terminated Analogs

The methyl benzoate terminus of this compound serves as a masked carboxylic acid, a well-established prodrug strategy for enhancing membrane permeability. The calculated logP of 3.53 for the target compound is approximately 1.5–2.0 log units higher than what would be expected for the corresponding free carboxylic acid hydrolysis product, consistent with improved passive diffusion across lipid bilayers [1]. In contrast, amide-terminated analogs such as N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide lack this hydrolytic activation mechanism, remaining as stable, non-cleavable amides with potentially different intracellular accumulation and retention profiles. The imidazo[2,1-b]thiazole scaffold has demonstrated intracellular target engagement across multiple contexts: SKF-86002 (a close scaffold relative with 6-(4-fluorophenyl) substitution) inhibits intracellular p38 MAP kinase with IC₅₀ = 0.5–1 μM and suppresses LPS-induced IL-1 and TNF-α production in human monocytes (IC₅₀ = 1 μM), confirming that 6-(4-fluorophenyl)imidazo[2,1-b]thiazoles can achieve therapeutically relevant intracellular concentrations .

prodrug design esterase activation cellular permeability intracellular drug delivery

Scaffold-Level Validation: Imidazo[2,1-b]thiazole-3-carboxamide Derivatives Demonstrate Nanomolar Potency Across Kinase and Immuno-Oncology Targets

The imidazo[2,1-b]thiazole-3-carboxamide substructure present in the target compound is a validated pharmacophore for kinase and enzyme inhibition. Published data from structurally related series establish quantitative benchmarks: (i) FLT3 kinase: compound 19 (6-phenylimidazo[2,1-b]thiazole-3-carboxamide) achieves MV4-11 cellular IC₅₀ = 0.002 μM and FLT3 enzymatic IC₅₀ = 0.022 μM [1]; (ii) IDO1: imidazo[2,1-b]thiazole compounds 6, 7, and 8 demonstrate IC₅₀ values of 68.48, 82.39, and 48.48 nM respectively [2]; (iii) tubulin polymerization: imidazo[2,1-b]thiazole-benzimidazole conjugate 6d inhibits tubulin assembly with IC₅₀ = 1.68 μM and occupies the colchicine binding site [3]; (iv) pan-RAF: novel imidazo[2,1-b]thiazole derivatives exhibit promising in vitro and in vivo anti-melanoma activity through RAF kinase inhibition [4]. While none of these studies tested the exact target compound, they collectively validate the imidazo[2,1-b]thiazole-3-carboxamide pharmacophore as capable of achieving nanomolar potency when appropriately substituted. The 4-fluorophenyl group at position 6 is a common feature among the most potent compounds in several of these series.

kinase inhibition IDO1 inhibition tubulin polymerization pan-RAF inhibition

Physicochemical Differentiation: logP, tPSA, and Drug-Likeness Parameters Relative to In-Class Comparators

The target compound occupies a favorable position in oral drug-like chemical space relative to its closest analogs. With a calculated logP of 3.53, molecular weight of 395.41 g/mol, tPSA of 91–93 Ų, 1 hydrogen-bond donor, and 4 hydrogen-bond acceptors, the compound satisfies Lipinski's Rule of Five criteria and falls within the 95th percentile of oral drug chemical space [1]. By comparison, the 4-methoxyphenyl analog (Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate, CAS 1021260-16-1, MW 407.44 g/mol) has a higher molecular weight and an additional hydrogen-bond acceptor (methoxy oxygen), which may reduce membrane permeability relative to the fluoro compound . The 3-methyl-2-carboxamido variant (Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate, CAS 852135-91-2, MW 436.4 g/mol) is substantially larger and contains a nitro group associated with potential toxicity liabilities . The 4-fluorophenyl compound thus represents the most balanced drug-like profile among the commercially available imidazo[2,1-b]thiazole-benzoate ester analogs.

drug-likeness ADME prediction oral bioavailability physicochemical profiling

Sigma Receptor Patent Landscape: Imidazo[2,1-b]thiazole-3-carboxamide Scaffold Demonstrates High Sigma-1 Receptor Affinity in Patent Claims

Patent EP 2682395 A1 (Laboratorios del Dr. Esteve S.A.) explicitly claims imidazo[2,1-b]thiazole derivatives bearing carboxamide substitution at the 3-position as having 'great affinity for sigma receptors, especially sigma-1 receptors' and their use as medicaments [1]. The generic Markush structures in this patent encompass compounds with aryl substituents at position 6 (including 4-fluorophenyl) and carboxamide-linked aromatic esters at position 3, placing the target compound within the claimed chemical space. Sigma-1 receptor modulation is implicated in pain, depression, neurodegenerative diseases, and addiction—representing a distinct therapeutic axis from the kinase inhibition applications more commonly associated with this scaffold. This patent-based evidence differentiates the 3-carboxamido series from 2-carboxamido and 5-carboxamido imidazo[2,1-b]thiazole analogs, which are not encompassed by these specific sigma receptor affinity claims. Furthermore, the patent landscape indicates industrial interest in this precise substitution pattern, which may facilitate freedom-to-operate assessments for research use.

sigma-1 receptor CNS drug discovery patent analysis binding affinity

Recommended Research and Procurement Application Scenarios for Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate


FLT3-Dependent Acute Myeloid Leukemia (AML) Probe Development and Chemical Biology Studies

The imidazo[2,1-b]thiazole-3-carboxamide scaffold, particularly with 4-fluorophenyl substitution at position 6, maps onto the pharmacophore of the most potent FLT3 inhibitors reported to date (MV4-11 cellular IC₅₀ = 0.002 μM for compound 19) [1]. This compound serves as a modular starting point for SAR expansion around the benzoate ester terminus, which can be hydrolyzed to the free carboxylic acid for further derivatization. Researchers studying FLT3-ITD-mutant AML should prioritize this compound and its hydrolyzed acid derivative as a core scaffold for library synthesis, given that the 3-carboxamido orientation is optimal for FLT3 hinge-region binding and the 4-fluorophenyl group provides favorable hydrophobic contacts in the ATP-binding pocket. The compound's methyl ester prodrug character may also facilitate cellular permeability in MV4-11 and MOLM-13 AML cell lines.

Computational Drug Discovery and Virtual Screening Library Enrichment

As a registered ZINC database compound (ZINC170615669) with SEA predictions indicating potential PTPN1 and STK33 engagement, this compound is immediately deployable in structure-based virtual screening campaigns [2]. Its calculated logP (3.53) and tPSA (91–93 Ų) fall within lead-like chemical space, making it suitable for docking against a broad range of kinase and phosphatase targets. Procurement of this specific compound enables experimental validation of computational hit predictions, a critical step that many virtual screening studies lack. The availability of close analogs (4-methoxy, unsubstituted phenyl, 2-benzoate regioisomer) from commercial suppliers further enables combinatorial SAR by catalog, allowing computational chemists to test predicted affinity differences arising from the 4-fluoro substitution without de novo synthesis.

Sigma-1 Receptor Ligand Screening and CNS Drug Discovery Programs

Patent EP 2682395 A1 establishes that imidazo[2,1-b]thiazole-3-carboxamides with 6-aryl substitution possess sigma-1 receptor affinity [3]. Sigma-1 receptors are endoplasmic reticulum chaperones implicated in pain, depression, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). This compound provides a commercially available entry point for sigma-1 receptor screening without requiring custom synthesis. Its methyl ester moiety offers a synthetic handle for further optimization, and its drug-like physicochemical profile (MW < 400, logP < 4) is consistent with CNS drug space. Researchers investigating sigma-1 receptor pharmacology should use this compound as a reference ligand for competitive binding assays and functional characterization.

Kinase Selectivity Profiling and Polypharmacology Assessment

Given that the imidazo[2,1-b]thiazole scaffold has demonstrated activity against FLT3, p38 MAPK, B-Raf, VEGFR2, and IDO1, this compound is a valuable tool for kinase selectivity profiling [4]. The 4-fluorophenyl substituent is a conserved feature among potent kinase inhibitors in this chemical class, as exemplified by SKF-86002 (p38 MAPK IC₅₀ = 0.5–1 μM) . Researchers conducting broad-panel kinase screens should include this compound to establish the selectivity fingerprint of the 3-carboxamido-4-fluorophenyl imidazo[2,1-b]thiazole chemotype. Comparative screening against the 2-carboxamido regioisomer (CAS 1049418-12-3) would experimentally validate the positional isomerism hypothesis and generate valuable selectivity data for the chemical series.

Quote Request

Request a Quote for Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.